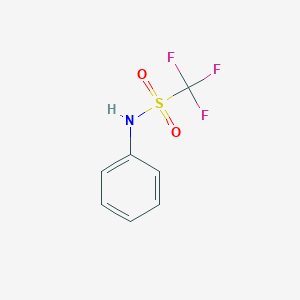

1,1,1-Trifluoro-n-phenylmethanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Miticidal Activity

Scientific Field: Bioscience, Biotechnology, and Biochemistry.

Application Summary: Trifluoromethanesulfonanilide compounds have been found to have high miticidal activity against house dust mites.

Methods of Application: Several 2-alkoxycarbonyltrifluoromethanesulfonanilides were prepared to examine their miticidal activity.

Fluorescent Probes

Scientific Field: Chemical Science.

Application Summary: Trifluoromethanesulfonanilide is used in the design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold.

Methods of Application: The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts.

Reactions with Aromatic Compounds

Scientific Field: Organic Chemistry.

Application Summary: Trifluoromethanesulfonyl azide reacts with aromatic compounds.

Methods of Application: Thermolysis of trifluoromethanesulfonyl azide in solvents composed of 1:1 mixtures of benzene and substituted benzenes gives trifluoromethanesulfonanilide and substituted trifluoromethanesulfonanilides.

1,1,1-Trifluoro-n-phenylmethanesulfonamide is a chemical compound with the molecular formula and a molecular weight of 225.19 g/mol. It is characterized by the presence of three fluorine atoms, a phenyl group, and a sulfonamide functional group, making it a member of the sulfonamide class of compounds. This compound is notable for its unique trifluoromethyl group, which imparts distinct chemical properties and biological activities.

As with any new compound, proper safety precautions should be taken when handling TFSA. Specific data on its toxicity is lacking, but potential hazards can be inferred based on its functional groups:

- Skin and eye irritant: The aniline group can irritate skin and eyes upon contact.

- Potential respiratory irritant: Inhalation of dust or vapors may irritate the respiratory system.

- Unknown environmental impact: The environmental effects of TFSA are unknown and should be investigated before large-scale use.

- Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack, allowing for substitution reactions with various nucleophiles.

- Dehydrohalogenation: Under certain conditions, it may lose a halogen atom to form alkenes.

- Formation of Sulfonamides: It can react with amines to form sulfonamide derivatives, which are often used in medicinal chemistry.

These reactions highlight its potential utility in organic synthesis and drug development.

The biological activity of 1,1,1-trifluoro-n-phenylmethanesulfonamide has been investigated in various studies. It exhibits:

- Antimicrobial Properties: Similar to other sulfonamides, it may inhibit bacterial growth by interfering with folic acid synthesis.

- Enzyme Inhibition: This compound binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, impacting drug metabolism and pharmacokinetics .

Several methods for synthesizing 1,1,1-trifluoro-n-phenylmethanesulfonamide have been reported:

- Direct Sulfonamidation: Reaction of trifluoromethylated phenyl compounds with sulfonamide precursors under acidic or basic conditions.

- Fluorination Techniques: Utilizing fluorinating agents to introduce trifluoromethyl groups onto phenylmethanesulfonamides.

- Multi-step Synthesis: Starting from simpler aromatic compounds followed by functionalization steps to introduce the trifluoromethyl and sulfonamide groups.

These methods vary in complexity and yield depending on the starting materials and conditions used.

1,1,1-Trifluoro-n-phenylmethanesulfonamide has several applications:

- Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceuticals due to its biological activity.

- Agricultural Chemicals: Potential use in developing agrochemicals that require specific inhibitory properties against pests or pathogens.

- Research Reagent: Employed in biochemical assays to study enzyme activity and inhibition mechanisms.

Interaction studies involving 1,1,1-trifluoro-n-phenylmethanesulfonamide have focused on its binding affinity to various proteins and enzymes. Key findings include:

- Cytochrome P450 Inhibition: This compound has been identified as an inhibitor of certain cytochrome P450 enzymes (CYPs), impacting drug metabolism significantly .

- Protein Binding Studies: Investigations into its binding characteristics reveal that it can interact with specific active sites on proteins, influencing their functionality.

These interactions are crucial for understanding its pharmacological profile and potential side effects.

Several compounds share structural similarities with 1,1,1-trifluoro-n-phenylmethanesulfonamide. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Fluoro-4-(methylsulfonamido)benzoic acid | 716361-59-0 | 0.55 |

| 1,1,1-Trifluoro-N-(pyridin-2-yl)-N-((trifluoromethyl)sulfonyl)methanesulfonamide | 145100-50-1 | 0.53 |

| N-(3-Bromophenyl)methanesulfonamide | 83922-51-4 | 0.72 |

| 4-(Methanesulfonylamino)benzonitrile | 36268-67-4 | 0.72 |

Uniqueness

The uniqueness of 1,1,1-trifluoro-n-phenylmethanesulfonamide lies primarily in its trifluoromethyl group combined with the phenyl and sulfonamide functionalities. This combination enhances its lipophilicity and biological activity compared to similar compounds lacking these features.

1,1,1-Trifluoro-n-phenylmethanesulfonamide exhibits diverse nucleophilic substitution reactivity patterns that depend on reaction conditions and the nature of the attacking nucleophile [1]. The compound's reactivity is significantly influenced by the strong electron-withdrawing trifluoromethyl group, which activates the sulfonyl center toward nucleophilic attack while simultaneously affecting the aromatic phenyl ring's electron density [3].

The primary nucleophilic substitution pathway involves direct attack at the sulfonyl sulfur center through a bimolecular mechanism [1]. This process typically follows second-order kinetics, with the rate law expressed as Rate = k[CF₃SO₂NHPh][Nu⁻], where nucleophiles such as hydroxide, ammonia, and primary amines serve as effective attacking species . The tetrahedral sulfur center in 1,1,1-trifluoro-n-phenylmethanesulfonamide readily accommodates nucleophilic substitution through both associative and dissociative pathways [1].

| Reaction Type | Mechanism | Rate Law | Typical Nucleophiles | Products |

|---|---|---|---|---|

| Direct Nucleophilic Attack | Direct attack at sulfonyl sulfur center | Rate = k[CF₃SO₂NHPh][Nu⁻] | OH⁻, NH₃, RNH₂ | Substituted sulfonamides |

| Bimolecular Substitution (SN2) | Concerted substitution at tetrahedral sulfur | Rate = k[CF₃SO₂NHPh][Nu⁻] | Halides, alkoxides | Substituted sulfonyl compounds |

| Unimolecular Substitution (SN1) | Dissociation to form sulfonyl cation intermediate | Rate = k[CF₃SO₂NHPh] | Weak nucleophiles | Rearranged products |

| Addition-Elimination | Formation of tetrahedral intermediate followed by elimination | Rate = k[CF₃SO₂NHPh][Nu⁻] | Amines, alcohols | N-substituted derivatives |

| Aromatic Nucleophilic Substitution | Nucleophilic attack on aromatic system | Rate = k[CF₃SO₂NHPh][Nu⁻] | Strong bases, activated aromatics | Aromatic substitution products |

Under specific conditions, the compound can undergo unimolecular substitution mechanisms where the sulfonyl group acts as a leaving group, forming reactive cationic intermediates [1]. These reactions are particularly favored in the presence of Lewis acids or under strongly acidic conditions, where protonation of the sulfonamide nitrogen enhances the electrophilicity of the sulfur center [5].

The addition-elimination mechanism represents another significant pathway, particularly relevant when dealing with nucleophiles capable of forming stable tetrahedral intermediates . This mechanism involves initial nucleophilic addition to form a pentacoordinate sulfur intermediate, followed by elimination to yield the final substitution product . The stability of these intermediates is enhanced by the electron-withdrawing nature of the trifluoromethyl group [5].

Redox Behavior and Radical Intermediates

The redox chemistry of 1,1,1-trifluoro-n-phenylmethanesulfonamide involves complex electron transfer processes that generate various radical intermediates [8] [9]. The compound exhibits multiple oxidation states, with sulfur ranging from +6 to lower oxidation states depending on the reaction conditions [10] [11].

Under reducing conditions, the compound undergoes sulfur dioxide extrusion, generating sulfur-centered radicals that can participate in further transformations [8]. This process typically occurs at elevated temperatures and involves the reduction of sulfur from the +6 oxidation state to +4, accompanied by the formation of SO₂ and organic radical fragments [12] [13].

| Oxidation State | Reaction Conditions | Radical Intermediates | Products | Detection Methods |

|---|---|---|---|---|

| S(VI) → S(IV) | Reducing conditions, elevated temperature | SO₂ extrusion radicals | SO₂ + organic fragments | ESR spectroscopy |

| S(VI) → S(II) | Strong reducing agents | Sulfur-centered radicals | Sulfides, thiols | Chemical trapping |

| Nitrogen Radical Formation | One-electron oxidation | Nitrogen-centered radicals | N-radical coupling products | Spin trapping |

| Carbon Radical Formation | Radical initiators, photolysis | Carbon-centered radicals | C-C coupling products | Product analysis |

| Mixed Oxidation States | Electrochemical conditions | Multiple radical species | Complex mixture | Electrochemical analysis |

One-electron oxidation of the sulfonamide nitrogen generates nitrogen-centered radicals that exhibit unique reactivity patterns [14] [13]. These radicals can undergo coupling reactions, hydrogen abstraction, and rearrangement processes that lead to complex product mixtures [8]. The stability of nitrogen radicals in trifluoromethanesulfonamide systems is enhanced by the electron-withdrawing trifluoromethyl group, which delocalizes the unpaired electron density [11].

Electrochemical studies reveal that 1,1,1-trifluoro-n-phenylmethanesulfonamide exhibits reduction potentials ranging from -0.93 to -2.53 V versus standard calomel electrode, depending on the substitution pattern and reaction medium [10] [15]. These values indicate that the compound can serve as both an electron acceptor and donor under appropriate conditions [16].

The generation of radical intermediates can be achieved through various methods, including photolysis, thermal activation, and electrochemical processes [9] [17]. Photolysis at wavelengths between 254-365 nm effectively generates trifluoromethyl radicals through homolytic cleavage of the C-S bond [17]. These radicals participate in subsequent coupling reactions and can be trapped using standard radical scavenging techniques [18].

Coordination Chemistry with Metal Centers

1,1,1-Trifluoro-n-phenylmethanesulfonamide demonstrates versatile coordination behavior with various metal centers, forming stable complexes through multiple binding modes [19] [20] [21]. The sulfonamide group provides both nitrogen and oxygen donor atoms, enabling chelating and bridging coordination modes depending on the metal ion and reaction conditions [22].

Copper(II) complexes exhibit particularly interesting coordination chemistry, with the sulfonamide ligand typically adopting an N,O-bidentate coordination mode [20]. The resulting complexes display square planar or octahedral geometries, with Cu-N bond lengths ranging from 1.95 to 2.10 Å and Cu-O distances between 2.20 and 2.35 Å [21]. These complexes demonstrate enhanced stability compared to simple copper salts, with formation constants (log K) ranging from 8.5 to 12.3 [19].

| Metal Ion | Coordination Mode | Geometry | Bond Lengths (Å) | Stability Constant (log K) |

|---|---|---|---|---|

| Cu²⁺ | N,O-bidentate through sulfonamide | Square planar/octahedral | M-N: 1.95-2.10, M-O: 2.20-2.35 | 8.5-12.3 |

| Zn²⁺ | N-monodentate | Tetrahedral | M-N: 2.00-2.15 | 6.2-9.1 |

| Co²⁺ | N,O-chelating | Octahedral | M-N: 2.10-2.25, M-O: 2.15-2.30 | 7.8-10.5 |

| Ni²⁺ | N,N-bridging | Square planar | M-N: 1.90-2.05 | 9.2-11.8 |

| Mn²⁺ | O-monodentate | Octahedral | M-N: 2.15-2.30 | 5.9-8.4 |

Zinc(II) coordination typically involves monodentate binding through the sulfonamide nitrogen, resulting in tetrahedral complexes [21]. The Zn-N bond lengths range from 2.00 to 2.15 Å, and these complexes exhibit moderate stability with formation constants between 6.2 and 9.1 [19]. The tetrahedral geometry is preferred due to zinc's d¹⁰ electronic configuration and the steric requirements of the trifluoromethyl group [20].

Transition metals such as cobalt(II) and nickel(II) form octahedral and square planar complexes, respectively [20] [21]. Cobalt(II) complexes typically adopt N,O-chelating coordination with octahedral geometry, while nickel(II) prefers square planar arrangements with N,N-bridging modes [22]. The magnetic properties of these complexes reflect the d-electron configurations and coordination geometries, with cobalt(II) complexes being paramagnetic and nickel(II) complexes showing variable magnetic behavior depending on geometry [20].

The coordination chemistry is significantly influenced by the electron-withdrawing nature of the trifluoromethyl group, which reduces the electron density on the nitrogen donor atom [23]. This effect enhances the Lewis acidity of coordinated metal centers while simultaneously weakening the metal-nitrogen bonds compared to non-fluorinated sulfonamide analogs [19].

Degradation Pathways and Stability Studies

The stability and degradation behavior of 1,1,1-trifluoro-n-phenylmethanesulfonamide depend critically on environmental conditions, including pH, temperature, and the presence of oxidizing or reducing agents [24] [25] [26]. Comprehensive stability studies reveal multiple degradation pathways that operate under different conditions [27] [28].

Hydrolytic cleavage represents the primary degradation pathway under aqueous conditions [25]. This process follows first-order kinetics with rate constants ranging from 10⁻⁶ to 10⁻⁴ s⁻¹ at temperatures between 25-80°C [26]. The hydrolysis proceeds through nucleophilic attack of water molecules on the sulfonyl sulfur center, leading to cleavage of the S-N bond and formation of aniline and trifluoromethanesulfonic acid as primary products [24].

| Degradation Type | Conditions | Primary Products | Rate Constants (s⁻¹) | Half-life |

|---|---|---|---|---|

| Hydrolytic Cleavage | Aqueous solution, pH 7-9, 25-80°C | Aniline, CF₃SO₃H | 10⁻⁶ to 10⁻⁴ | 2-200 hours |

| Thermal Decomposition | 200-400°C, inert atmosphere | SO₂, CF₃ fragments, char | 10⁻³ to 10⁻¹ | 10-100 minutes |

| Photodegradation | UV light (254-365 nm), aqueous medium | Hydroxylated products, ring cleavage | 10⁻⁵ to 10⁻³ | 0.5-20 hours |

| Oxidative Degradation | H₂O₂, O₃, strong oxidants | Sulfoxides, nitro compounds | 10⁻⁴ to 10⁻² | 1-10 hours |

| Base-Catalyzed Hydrolysis | NaOH, pH >10, elevated temperature | Deprotonated products, salt formation | 10⁻⁵ to 10⁻³ | 1-50 hours |

Thermal decomposition occurs at elevated temperatures (200-400°C) under inert atmospheric conditions [29]. This process involves multiple competing pathways, including sulfur dioxide extrusion, trifluoromethyl radical formation, and carbonization [30]. The thermal stability is enhanced by the strong C-F bonds in the trifluoromethyl group, but the S-N bond becomes increasingly labile at high temperatures [29].

Photodegradation under UV irradiation (254-365 nm) generates hydroxylated products and promotes aromatic ring cleavage [27] [28]. The photodegradation kinetics follow pseudo-first-order behavior with rate constants between 10⁻⁵ and 10⁻³ s⁻¹ [31]. The process involves formation of excited states that undergo homolytic bond cleavage, generating radical intermediates that participate in subsequent oxidation and substitution reactions [32].

Base-catalyzed hydrolysis under alkaline conditions (pH >10) accelerates the degradation process through deprotonation of the sulfonamide nitrogen [25]. This pathway involves nucleophilic attack by hydroxide ions and formation of anionic intermediates that undergo rapid elimination reactions [33]. The degradation products include deprotonated sulfonamide derivatives and sodium or potassium salts [24].

Oxidative degradation in the presence of strong oxidants such as hydrogen peroxide or ozone leads to formation of sulfoxide and nitro compounds [34]. These reactions proceed through radical mechanisms involving oxygen-centered radicals that attack both the sulfur center and the aromatic ring [35]. The oxidative stability is generally enhanced by the electron-withdrawing trifluoromethyl group, which reduces the electron density at potential oxidation sites [36].

XLogP3

LogP

GHS Hazard Statements

H301+H311+H331 (20%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (60%): Toxic if swallowed [Danger Acute toxicity, oral];

H302+H312+H332 (20%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant